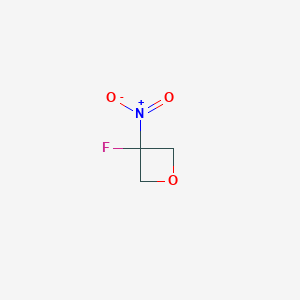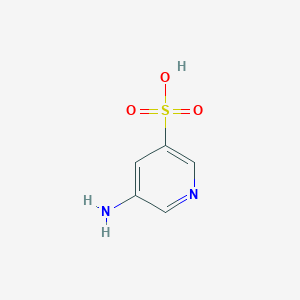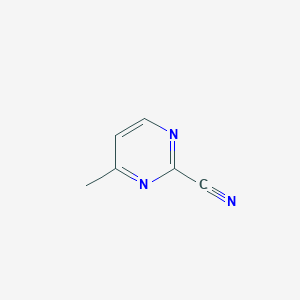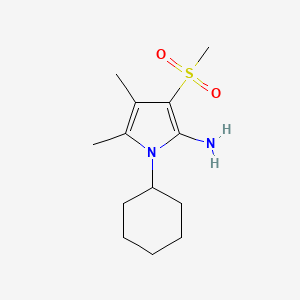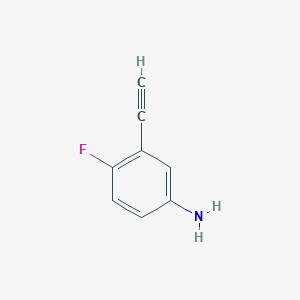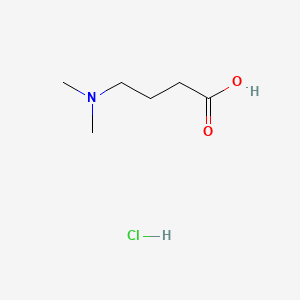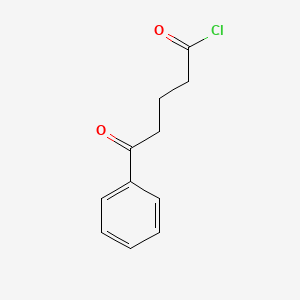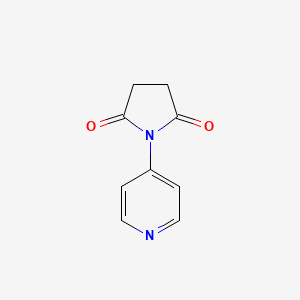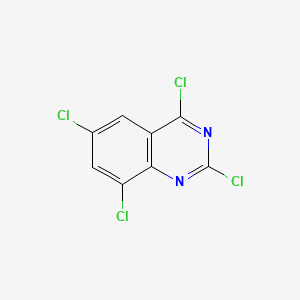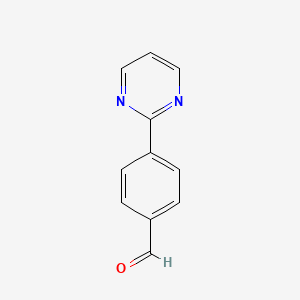
2,6-二(1H-咪唑-1-基)吡啶
描述
“2,6-Di(1H-imidazol-1-yl)pyridine” is a compound with the molecular formula C11H9N5. It has a molecular weight of 211.23 and is a solid under normal conditions . It is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of “2,6-Di(1H-imidazol-1-yl)pyridine” consists of a pyridine ring with two imidazole groups attached at the 2 and 6 positions . The compound exhibits a high-temperature spin crossover .Physical And Chemical Properties Analysis
“2,6-Di(1H-imidazol-1-yl)pyridine” is a solid that is highly soluble in water and other polar solvents. It has a molecular weight of 211.23 .科学研究应用
合成和配位化学
2,6-二(1H-咪唑-1-基)吡啶及其衍生物在配位化学中被广泛应用。与更广泛研究的三吡啶相比,它们具有明显的优势和劣势。特别地,它们已被用于合成发光镧系化合物,这对生物传感至关重要。此外,包含这些配体的铁配合物表现出独特的热化学和光化学自旋态转变(Halcrow, 2005)。
与DNA的相互作用
研究还探讨了2,6-二(1H-咪唑-1-基)吡啶衍生物与DNA的相互作用。例如,一项研究专注于合成2,6-二(2'-咪唑啉-2'-基)吡啶并研究其与小牛胸腺DNA的结合,揭示了氢键和沟槽-面结合等潜在机制的见解(Zhang Jin, 2010)。
催化和聚合
另一个重要应用领域是催化,特别是在铜介导的聚合催化中。2,6-二(1H-咪唑-2-基)吡啶的铜(II)配合物的合成和磁性表征展示了它在原子转移自由基聚合(ATRP)中的实用性,展示了这种配体在聚合科学中的潜力(E. D. Arruda et al., 2017)。
阴离子诱导的自组装
该分子还在阴离子诱导的超分子自组装中发挥作用。包括2,6-二(1H-咪唑-1-基)吡啶在内的四阳离子咪唑大环已被用作该领域的构建模块。这些化合物与各种阴离子和底物相互作用,导致可响应刺激的自组装集合体的构建(Yu-Dong Yang, J. Sessler, H. Gong, 2017)。
抗菌特性
最后,一些研究已经调查了2,6-二(1H-咪唑-1-基)吡啶衍生物的抗菌特性。例如,某些衍生物已显示出对各种细菌和真菌病原体的有效性,表明它们作为抗微生物剂的潜力(Venkata Ramakrishna Mallemula et al., 2015)。
电化学和表面研究
在电化学应用中,像2-(咪唑-2-基)-吡啶这样的化合物已被研究其在盐酸中对轻钢的防腐性能。包括失重试验、动电位极化测量和电化学阻抗谱在内的研究已经证明了它们作为缓蚀剂的有效性(Weiwei Zhang et al., 2018)。
发光特性
此外,已经探索了基于2,6-二(1H-咪唑-1-基)吡啶的化合物的发光特性。例如,一项关于这类化合物的合成和结构分析的研究显示了它们在有机发光二极管(OLEDs)中的潜力,表明它们在先进电子和光电子设备中的作用(Jian Liu, 2015)。
安全和危害
未来方向
作用机制
Target of Action
2,6-Di(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The tetracationic macrocycle cyclo (2,6-di (1H-imidazol-1-yl)pyridine) (1,4-dimethylenebenzene) hexafluorophosphate acts as a large, flexible “molecular box” that supports the formation of environmentally responsive anion-induced pseudorotaxanes, as well as other extended structures, including metal-linked supramolecular polyrotaxanes . This suggests that environmental factors could potentially influence the action, efficacy, and stability of 2,6-Di(1H-imidazol-1-yl)pyridine.
属性
IUPAC Name |
2,6-di(imidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCULXUVDZWMPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477758 | |
| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39242-17-6 | |
| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




